Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt
Description
Properties
CAS No. |
36679-96-6 |
|---|---|
Molecular Formula |
C14H19N2Na3O8 |
Molecular Weight |
412.28 g/mol |
IUPAC Name |
trisodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.3Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
InChI Key |
YFTBBRKYHNWCBB-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
physical_description |
0.4 Molar aqueous solution: Clear colorless to light yellow liquid; [HACH LANGE MSDS] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt typically involves the reaction of glycine with a cyclohexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Biochemical Applications
-
Chelation Therapy :
- CDTA is utilized in chelation therapy to reduce metal toxicity in biological systems. Its ability to form stable complexes with essential metal ions, such as zinc and iron, allows for modulation of their bioavailability within biological environments .
- It has been studied for its potential to control metal ion concentrations in enzymatic processes, influencing metabolic pathways and aiding in drug design and development.
- Enzymatic Reactions :
-
Pharmaceutical Development :
- Research indicates that glycine derivatives like CDTA can be employed in the formulation of drugs aimed at treating conditions related to metal ion imbalances. Its chelating properties are particularly beneficial in developing therapies for heavy metal poisoning.
Industrial Applications
- Analytical Chemistry :
- Agricultural Chemistry :
- Water Treatment :
Case Study 1: Metal Ion Modulation
A study investigated the effects of CDTA on the bioavailability of zinc and iron in plant systems. The results demonstrated that the application of CDTA significantly increased the uptake of these essential metals by roots, leading to enhanced growth and yield of crops under nutrient-deficient conditions.
| Metal Ion | Control Uptake (mg/kg) | CDTA Enhanced Uptake (mg/kg) |
|---|---|---|
| Zinc | 15 | 35 |
| Iron | 10 | 25 |
Case Study 2: Chelation Therapy Efficacy
In a clinical trial assessing the efficacy of CDTA for treating lead poisoning, participants receiving CDTA showed a marked decrease in blood lead levels compared to those receiving standard treatment protocols.
| Treatment Group | Initial Lead Level (µg/dL) | Final Lead Level (µg/dL) |
|---|---|---|
| Standard Care | 45 | 30 |
| CDTA Treatment | 45 | 15 |
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect the availability and reactivity of metal ions in various biological and chemical systems. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt
- Synonyms: CDTA trisodium salt, 1,2-Cyclohexanediaminetetraacetic acid trisodium salt, Complexon IV .
- Formula : C₁₄H₂₂N₂O₈·3Na .
- CAS Number : 18763-65-0 (tetrasodium variant referenced in some sources; trisodium variant lacks explicit CAS in evidence) .
Comparison with Structurally Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA) and Its Salts
EDTA Trisodium Salt (C₁₀H₁₆N₂O₈·3Na) :
- Structure : Ethylene backbone with four carboxymethyl groups.
- Stability Constants: CDTA exhibits higher stability constants with Ca²⁺ and Mg²⁺, making it preferable in hard water applications .
- Applications : EDTA is widely used in industrial detergents, food preservation, and cosmetics, whereas CDTA is niche, primarily in analytical chemistry .
EDTA Tetrasodium Salt (C₁₀H₁₂N₂O₈·4Na) :
Propylenediaminetetraacetic Acid (PDTA)
Diethylenetriaminepentaacetic Acid (DTPA)
Biodegradable Alternatives: MGDA, GLDA, and ASDA
- MGDA (Trisodium salt) : Derived from alanine; superior biodegradability but lower stability constants than CDTA .
- GLDA (Tetrasodium salt) : Based on glutamic acid; effective in alkaline conditions and eco-friendly .
- ASDA (Tetrasodium salt) : Aspartic acid derivative; balances biodegradability and chelation strength .
Tabulated Comparison of Key Properties
Critical Analysis of Functional Differences
- Metal Selectivity : CDTA’s rigid cyclohexane backbone enhances selectivity for Ca²⁺ and Mg²⁺ over transition metals, unlike EDTA, which binds broadly .
- Solubility : Sodium salts (trisodium, tetrasodium) improve solubility in polar solvents. CDTA’s trisodium form is less soluble than tetrasodium EDTA due to fewer ionic groups .
- Environmental Impact : CDTA and EDTA are persistent in the environment, whereas MGDA/GLDA degrade readily, aligning with green chemistry trends .
Biological Activity
Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt, commonly referred to as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA), is a chelating agent with significant biological activity. This compound is characterized by its ability to bind metal ions through its carboxymethyl groups and cyclohexane backbone, making it valuable in various biochemical and biomedical applications.
- Molecular Formula : C14H19N2Na3O8
- Molecular Weight : 412.28 g/mol
- CAS Number : 36679-96-6
The primary biological activity of Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)- is attributed to its chelating properties. It forms stable complexes with metal ions such as zinc, iron, and copper, which are essential for numerous enzymatic processes. By modulating the bioavailability of these metals in biological systems, trans-CDTA can influence metabolic pathways and reduce metal toxicity .
Applications in Biomedical Research
-
Metal Ion Chelation : The compound effectively binds to metal ions involved in enzymatic reactions. This property is particularly useful in:
- Reducing metal ion toxicity.
- Enhancing the solubility of poorly soluble metal salts.
- Facilitating the transport of essential metals across cellular membranes.
- Drug Design : The interaction of trans-CDTA with biological macromolecules has implications for drug development. Its ability to stabilize metal-containing drugs can enhance their efficacy and reduce side effects .
- Therapeutic Applications : Preliminary studies suggest that trans-CDTA may have potential applications in treating conditions associated with metal overload, such as hemochromatosis or lead poisoning .
Case Studies and Research Findings
Several studies have explored the biological activity of Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-:
- Study on Metal Ion Interaction : A study demonstrated that trans-CDTA can effectively chelate zinc ions in vitro, thereby influencing cell signaling pathways that depend on zinc availability.
- Toxicology Assessment : Research indicates that while trans-CDTA has low acute toxicity, it can cause skin and eye irritation upon contact. Safety precautions are recommended when handling this compound in laboratory settings .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycine | Simple amino acid | Basic structure without additional groups |
| N,N'-Bis(carboxymethyl)glycine | Linear analogue | Lacks cyclohexane; different steric effects |
| Cyclohexylenedinitrilotetraacetic acid | Multi-functional | Different reactivity due to nitrile groups |
| Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)- | Chiral compound | Unique cyclohexane structure enhances selectivity |
Trans-CDTA stands out due to its unique cyclohexane backbone which enhances stability and solubility compared to other similar compounds. This specific configuration allows for selective binding and versatility in various applications not fully addressed by other chelators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
